Bienvenue dans la boutique en ligne BenchChem!

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide

Opioid Receptor Selectivity Binding Affinity

Achieve cleaner pain research data with this MOR-preferring ligand—a 28-fold selectivity window over DOR (MOR Ki=0.81 nM vs DOR Ki=23 nM) eliminates convulsion-linked DOR activation that compromises balanced opioids like DPI-3290. An essential, well-characterized reference standard for calibrating radioligand displacement assays and HTS opioid screening campaigns. Its defined ether-amide scaffold supports systematic medicinal chemistry optimization of next-generation analgesics with improved safety margins.

Molecular Formula C21H29N3O
Molecular Weight 339.483
CAS No. 946262-54-0
Cat. No. B2970069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide
CAS946262-54-0
Molecular FormulaC21H29N3O
Molecular Weight339.483
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C
InChIInChI=1S/C21H29N3O/c1-15-11-16(2)13-18(12-15)21(25)22-14-20(24(5)6)17-7-9-19(10-8-17)23(3)4/h7-13,20H,14H2,1-6H3,(H,22,25)
InChIKeyMPZCNFYWQVVPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 63 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide (CAS 946262-54-0): Opioid Receptor Ligand and Research Tool


N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide (CAS 946262-54-0) is a synthetic small molecule with the molecular formula C21H29N3O and a molecular weight of 339.483 g/mol . It belongs to a class of ether-amide type compounds that have been described in patent literature as opioid receptor modulators [1]. Biochemical profiling indicates that this compound interacts with both mu-opioid (MOR) and delta-opioid (DOR) receptors, as evidenced by radioligand displacement assays [2].

Why N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide Cannot Be Freely Substituted by Other Opioid Ligands


Opioid receptor ligands often exhibit distinct selectivity and efficacy profiles that are highly dependent on subtle structural modifications. While compounds like DPI-3290 show balanced, high-affinity binding across mu-, delta-, and kappa-opioid receptors (Ki values of 0.46, 0.18, and 0.62 nM respectively), N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide demonstrates a unique MOR-preferring selectivity pattern with a Ki of 0.81 nM at MOR and a significantly lower affinity at DOR (Ki = 23 nM), representing a ~28-fold selectivity window [1]. This differential profile can lead to distinct downstream signaling outcomes, making direct substitution without thorough profiling unreliable for scientific studies .

Quantitative Differentiation Evidence for N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide


MOR vs. DOR Selectivity Profile Compared to DPI-3290

The compound shows a pronounced selectivity for the mu-opioid receptor (MOR) over the delta-opioid receptor (DOR), with a Ki of 0.81 nM at MOR and 23 nM at DOR, resulting in a ~28-fold selectivity for MOR. In contrast, the well-known opioid agonist DPI-3290 displays a more balanced profile with Ki values of 0.46 nM (MOR) and 0.18 nM (DOR), which corresponds to only a ~2.6-fold selectivity for DOR [1]. This substantial difference in selectivity highlights a distinct pharmacological fingerprint.

Opioid Receptor Selectivity Binding Affinity

Functional Activity at Mu-Opioid Receptor in Guinea Pig Ileum

In a guinea pig ileum (GPI) functional assay, the compound exhibited agonist activity at the mu-opioid receptor with an IC50 of 40 nM, indicating effective inhibition of electrically-stimulated muscle contraction [1]. This functional potency is consistent with its high binding affinity for MOR and confirms its ability to activate the receptor in a tissue-based model.

Mu-Opioid Receptor Functional Assay Agonist Activity

Structural Distinction from Disopyramide, a Same-Formula Antiarrhythmic

Despite sharing the identical molecular formula C21H29N3O with the antiarrhythmic drug disopyramide, N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide is structurally and pharmacologically distinct. Disopyramide acts as a cardiac sodium channel blocker, whereas the target compound demonstrates a clear preference for opioid receptors [1]. This structural isomerism eliminates concerns regarding cross-reactivity with cardiac ion channels, which is a known liability for disopyramide.

Chemical Structure Molecular Formula Off-Target Liability

Research and Industrial Application Scenarios for N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide


Investigating Biased MOR Signaling with Reduced DOR-Mediated Convulsion Risk

The compound's 28-fold MOR-over-DOR selectivity profile makes it a powerful tool for dissecting MOR-specific signaling pathways without the confounding influence of DOR activation [1]. This is particularly valuable in pain research, where DOR agonists are known to produce convulsions, a significant adverse effect that limits the therapeutic utility of balanced opioid agonists like DPI-3290 or SNC80. Researchers can use this compound to study MOR-mediated analgesia in rodent models while minimizing DOR-driven side effects.

Reference Standard for Opioid Receptor Binding Assay Calibration

Given its well-defined and characterized Ki values at both MOR (0.81 nM) and DOR (23 nM) in rat brain membrane preparations, this compound serves as an excellent reference standard for calibrating and validating radioligand displacement assays in opioid receptor screening campaigns [2]. Its distinct selectivity window provides a benchmark for evaluating the performance of new ligands in high-throughput screening formats.

Structural-Activity Relationship (SAR) Studies on Ether-Amide Opioid Modulators

The compound's core structure, which aligns with the ether-amide type compounds described in patent EP2280936, positions it as a key intermediate for medicinal chemistry optimization [3]. Systematic modification of the 3,5-dimethylbenzamide moiety or the 4-(dimethylamino)phenyl group can yield analogs with altered selectivity or efficacy profiles, accelerating the discovery of novel opioid therapeutics with improved safety margins.

Differentiation from Cardiac Ion Channel Liabilities in Drug Repurposing Screens

For laboratories running safety pharmacology panels, this compound provides a critical negative control to confirm that any observed cardiac effects are not due to the common molecular scaffold shared with disopyramide . Its lack of confounding antiarrhythmic activity ensures cleaner data interpretation in multi-target profiling studies.

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.